Vanillin-13C,d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

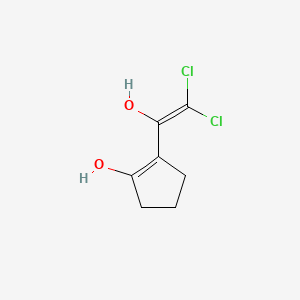

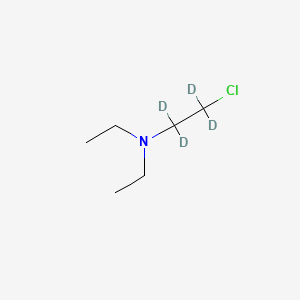

Vanillin-13C,d3 is the 13C and deuterium labeled Vanillin . Vanillin is a single molecule extracted from vanilla beans and is widely used in perfume, food, and medicine .

Synthesis Analysis

Vanillin can be synthesized through various methods. One of the common methods involves the use of fossil-based raw materials (guaiacol process) or a renewable resource (eugenol process) . A two-step method has been devised for synthesizing vanillin, involving electrophilic aromatic substitution followed by organometallic methoxylation, utilizing copper bromide and sodium methoxide .Molecular Structure Analysis

The molecular structure of Vanillin-13C,d3 comprises an aromatic ring, an aldehyde group, and a hydroxyl group . The molecular weight is 156.16 .Chemical Reactions Analysis

Vanillin can undergo various chemical reactions. In acidic conditions, it can undergo electrophilic substitution reactions, and in alkaline conditions, it can undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis

Vanillin appears as fine white to slightly yellow needles with a characteristic, sweet, and creamy scent at room temperature . It is moderately soluble in water, but it has higher solubility in organic solvents due to its aromatic structure .科学的研究の応用

Food Authenticity and Quality Control

Vanillin-13C,d3 is used in 13C Quantitative NMR Spectroscopy to determine the carbon stable isotope ratio of vanillin. This method helps in authenticating the origin of vanillin, distinguishing between natural and artificial sources, which is crucial for ensuring the quality of food products .

Isotopic Analysis for Vanillin Authentication

The isotopic distribution of 13C in vanillin can be exploited to authenticate its origin. By analyzing the 13C/12C ratios at all eight carbon positions of vanillin samples, researchers can achieve complete discrimination between different origins, which is essential for food safety and compliance with labeling standards .

Bioconversion Research

Vanillin-13C,d3 plays a role in bioconversion studies. For instance, it’s used to track the bioconversion of ferulic acid into vanillin, which has led to a significant increase in vanillin yield. This application is vital for developing more efficient and sustainable methods of producing vanillin .

作用機序

Target of Action

Vanillin-13C,d3 is the 13C and deuterium labeled version of Vanillin . Vanillin is a single molecule extracted from vanilla beans and is used widely in perfume, food, and medicine . It’s important to note that the targets of Vanillin-13C,d3 would be the same as those of Vanillin.

Mode of Action

It has been suggested that vanillin exhibits a quorum-quenching mode of action by virtue of docking towards similar amino acid (thr 131, ilu 214) responsible for autoinducer signal anchoring in the transcriptional regulatory proteins .

Biochemical Pathways

In the biosynthetic pathway of Vanillin in Vanilla planifolia, the amino acids phenylalanine or tyrosine undergo deamination to produce a C6-C3 phenylpropanoid compound, a precursor for the vanillin production .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Vanillin has been found to attenuate the negative effects of ultraviolet A on the stemness of human adipose tissue-derived mesenchymal stem cells . It has also been found to ameliorate depression-like behaviors in rats by modulating monoamine neurotransmitters in the brain .

Action Environment

The action of Vanillin-13C,d3, like that of Vanillin, can be influenced by various environmental factors. It’s important to note that the concurrent consumption of drugs with food containing Vanillin may result in increased drug plasma concentration and pose potential health risks .

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis of Vanillin-13C,d3 can be achieved through the modification of natural Vanillin. The synthesis pathway involves the conversion of Vanillin to Vanillin-13C by introducing a 13C isotope at the carbonyl carbon. Further deuteration of Vanillin-13C can be achieved by using deuterated reagents in the presence of a catalyst.", "Starting Materials": [ "Vanillin", "13C labeled acetic anhydride", "Deuterated water", "Deuterated sodium borohydride", "Deuterated chloroform", "Deuterated sulfuric acid" ], "Reaction": [ "Step 1: Conversion of Vanillin to Vanillin-13C", "React Vanillin with 13C labeled acetic anhydride in the presence of deuterated sulfuric acid as a catalyst.", "Step 2: Deuteration of Vanillin-13C", "React Vanillin-13C with deuterated water and deuterated sodium borohydride in the presence of deuterated chloroform as a solvent.", "Isolate and purify the product using standard techniques such as column chromatography and recrystallization." ] } | |

CAS番号 |

1794789-90-4 |

製品名 |

Vanillin-13C,d3 |

分子式 |

C8H8O3 |

分子量 |

156.16 |

IUPAC名 |

4-hydroxy-3-(trideuteriomethoxy)benzaldehyde |

InChI |

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i1+1D3 |

InChIキー |

MWOOGOJBHIARFG-KQORAOOSSA-N |

SMILES |

COC1=C(C=CC(=C1)C=O)O |

同義語 |

4-Hydroxy-3-(methoxy-13C)benzaldehyde; 2-(Methoxy-13C,d3)-4-formylphenol; p-Vanillin-13C,d3; 3-(Methoxy-13C,d3)-4-hydroxybenzaldehyde; 4-Formyl-2-(methoxy-13C,d3)phenol; 4-Hydroxy-m-anisaldehyde-13C,d3; H 0264-13C,d3; Lioxin-13C,d3; NSC 15351-13C,d3; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)